N-(1-(Furan-2-yl)-3-((4-nitrophenyl)amino)-3-oxoprop-1-en-2-yl)benzamide
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Overview
Description
N-(1-(Furan-2-yl)-3-((4-nitrophenyl)amino)-3-oxoprop-1-en-2-yl)benzamide is a complex organic compound characterized by the presence of a furan ring, a nitrophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Furan-2-yl)-3-((4-nitrophenyl)amino)-3-oxoprop-1-en-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of aniline derivatives, followed by coupling with the furan ring.
Formation of the Benzamide Moiety: The benzamide group can be synthesized by reacting benzoyl chloride with an amine group in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-(Furan-2-yl)-3-((4-nitrophenyl)amino)-3-oxoprop-1-en-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furanones and carboxylic acids.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated benzamide derivatives.
Scientific Research Applications
N-(1-(Furan-2-yl)-3-((4-nitrophenyl)amino)-3-oxoprop-1-en-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of N-(1-(Furan-2-yl)-3-((4-nitrophenyl)amino)-3-oxoprop-1-en-2-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
N-(1-(Furan-2-yl)-3-((4-aminophenyl)amino)-3-oxoprop-1-en-2-yl)benzamide: Similar structure but with an amino group instead of a nitro group.
N-(1-(Thiophene-2-yl)-3-((4-nitrophenyl)amino)-3-oxoprop-1-en-2-yl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.
Properties
Molecular Formula |
C20H15N3O5 |
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Molecular Weight |
377.3 g/mol |
IUPAC Name |
N-[(E)-1-(furan-2-yl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C20H15N3O5/c24-19(14-5-2-1-3-6-14)22-18(13-17-7-4-12-28-17)20(25)21-15-8-10-16(11-9-15)23(26)27/h1-13H,(H,21,25)(H,22,24)/b18-13+ |
InChI Key |
TZRLLDCWRLRDRT-QGOAFFKASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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